4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
907973-37-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6,10H,3-4,12H2,1-2H3 |
InChI Key |
BMMIJBKOOXDOQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2N)C(=C1)OC |
Origin of Product |
United States |
Structural Context and Isomeric Significance Within Dihydro 1h Inden 1 Amine Chemistry
The molecular architecture of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is defined by a fused ring system composed of a benzene (B151609) ring and a cyclopentane (B165970) ring, forming the 2,3-dihydro-1H-indene core. The specific substitution pattern is crucial to its identity: two methoxy (B1213986) groups (-OCH₃) are attached to the aromatic ring at positions 4 and 6, and an amine group (-NH₂) is located at position 1 of the five-membered ring.
A key structural feature is the chirality at the C1 position, where the amine group is attached. This results in the existence of two enantiomers, (R)- and (S)-4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine. The (S)-enantiomer, in particular, is noted in chemical supplier databases, highlighting the importance of stereochemistry in this molecular family. nih.gov The enantioselective synthesis and separation of chiral amines are significant areas of research, often employing techniques like chiral high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases to resolve racemic mixtures. acs.orggoogleapis.com
The significance of this specific isomer becomes apparent when compared to other substituted dihydro-1H-inden-1-amines. The placement of the methoxy groups and the amine function dictates the molecule's electronic properties and three-dimensional shape, which in turn would influence its interactions in a biological or chemical system. For instance, shifting the amine to the C2 position or altering the methoxy group locations to positions like 5 and 6 (as in 5,6-dimethoxy-1-indanone (B192829) derivatives) or adding a third methoxy group (as in 4,6,7-trimethoxy-2,3-dihydro-1H-inden-1-amine) creates distinct chemical entities with different potential applications. orgsyn.orgresearchgate.net
| Property | Value |
| Compound Name | This compound |
| Parent Scaffold | 2,3-Dihydro-1H-indene |
| Key Functional Groups | Primary Amine (-NH₂), Methoxy (-OCH₃) |
| Chiral Center | C1 |
| Precursor | 4,6-Dimethoxy-2,3-dihydro-1H-indan-1-one |
Overview of the 2,3 Dihydro 1h Indene Scaffold in Contemporary Organic Chemistry Research
The 2,3-dihydro-1H-indene (or indane) framework is a privileged scaffold in modern organic chemistry, frequently appearing as a core structural motif in biologically active compounds and complex synthetic targets. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for drug design.
Research has demonstrated the versatility of the indane scaffold in a variety of therapeutic areas. For example, derivatives have been designed as melatonergic ligands and potent inhibitors of tubulin polymerization, showing potential in cancer therapy. semanticscholar.orgchinjmap.com Other research has explored dimeric 2,3-dihydro-1H-indene compounds as inhibitors of IAP (Inhibitor of Apoptosis) proteins, which are also targets for cancer treatment. googleapis.com
The synthesis of the indane core and its derivatives is a well-trodden field, with numerous established and novel methods. Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a classic and reliable route to 1-indanones, the common precursors to indane amines. nih.gov More modern approaches include gold(I)-catalyzed direct C(sp³)–H activation and palladium-catalyzed intramolecular hydroacylation, which offer high efficiency and practicality. semanticscholar.org Furthermore, the related indane-1,3-dione system is a versatile building block used to create a wide array of compounds, from dyes to molecules with anticoagulant, antibacterial, and anti-inflammatory properties, showcasing the broad utility of the indane family. acs.org
Research Trends in Substituted Indane Amine Chemistry
Precursor Synthesis Pathways: Functionalized 2,3-Dihydro-1H-inden-1-ones
The synthesis of the crucial precursor, 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one, is foundational to obtaining the final amine. This process involves the formation of the bicyclic indenone system, which is strategically substituted with methoxy (B1213986) groups at the 4- and 6-positions.
Cyclization Reactions for the Dihydro-1H-indenone Core
The construction of the 2,3-dihydro-1H-inden-1-one skeleton is most commonly achieved through intramolecular Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comrsc.org This type of electrophilic aromatic substitution is a powerful tool for forming cyclic ketones from suitable acyclic precursors. nih.gov For the synthesis of 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one, the logical starting material is a 3-arylpropanoic acid, specifically 3-(3,5-dimethoxyphenyl)propanoic acid.
The general strategy involves the activation of the carboxylic acid, often by converting it to an acyl chloride, followed by treatment with a Lewis acid catalyst to promote ring closure. Alternatively, strong protic acids like polyphosphoric acid (PPA) can be used to directly cyclize the carboxylic acid. masterorganicchemistry.com The electron-donating nature of the two methoxy groups on the aromatic ring facilitates the electrophilic attack, directing the cyclization to form the desired five-membered ring. While the formation of 6-membered rings can sometimes be favored over 5- or 7-membered rings in intramolecular Friedel-Crafts reactions, the use of a 3-phenylpropanoic acid derivative is a standard method for accessing 1-indanones. masterorganicchemistry.com The reaction of an arene with succinic anhydride, known as the Haworth synthesis, can also be employed to build the necessary carbon framework before cyclization. wikipedia.org
| Precursor Type | Reagents & Catalysts | General Observations | Reference |
|---|---|---|---|
| 3-Arylpropanoic Acids | Polyphosphoric Acid (PPA), heat | Direct cyclization of the carboxylic acid. | masterorganicchemistry.com |
| 3-Arylpropionyl Chlorides | AlCl₃, CS₂ or CH₂Cl₂ | Requires prior conversion of the acid to the acid chloride. | wikipedia.orgnih.gov |
| 3-Arylpropanoic Acids | Tb(OTf)₃, heat (250 °C) | Catalytic method for cyclization. | beilstein-journals.org |
Strategic Functionalization of the Indenone Scaffold
The substitution pattern of the final product is determined by the functionality present on the starting materials, rather than by late-stage functionalization of the indenone core. To achieve the 4,6-dimethoxy substitution pattern, the synthesis commences with a benzene (B151609) ring already bearing two methoxy groups at the meta positions (a 1,3,5-substitution pattern on the precursor). For instance, starting with 3,5-dimethoxybenzaldehyde (B42067) or a similar derivative allows for the construction of the 3-(3,5-dimethoxyphenyl)propanoic acid side chain necessary for the subsequent cyclization.
While methods exist for the functionalization of pre-formed indanones, such as bromination followed by substitution, these are generally more complex and may lead to issues with regioselectivity. ncats.io Therefore, the most efficient and strategic approach is to incorporate the desired methoxy groups from the outset. Syntheses of other dimethoxy-indanone isomers, such as 5,6-dimethoxy-1-indanone (B192829), similarly rely on starting materials like 3-(3,4-dimethoxyphenyl)propanoic acid, underscoring this principle. scielo.br
Transformations to Access the 1-Amine Functionality
Once the 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one precursor has been synthesized, the next critical stage is the conversion of the ketone carbonyl group into a primary amine. Several established synthetic methodologies can be employed for this transformation.
Oxime Formation and Subsequent Catalytic Reduction
A reliable two-step method to introduce the amine functionality involves the formation of an oxime intermediate, followed by its reduction. The ketone precursor is first reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as pyridine, to form 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one oxime. orgsyn.org
This oxime can then be reduced to the corresponding primary amine. Catalytic hydrogenation is a common method for this reduction, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. beilstein-journals.orgnih.gov This approach is widely used for the reduction of oximes to primary amines. orgsyn.org
| Transformation | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Oxime Formation | Hydroxylamine hydrochloride, Pyridine, 50 °C | 1-Indanone Oxime | orgsyn.org |
| Oxime Reduction | Pd/C, H₂ | 2-Amino Substituted 1-Indanone | beilstein-journals.orgnih.gov |
Reductive Amination from Ketone Precursors
Reductive amination offers a more direct, often one-pot, pathway from the ketone to the amine. masterorganicchemistry.comyoutube.com This reaction typically involves treating the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. youtube.comorganic-chemistry.org The reaction proceeds through the in situ formation of an imine or iminium ion intermediate, which is then immediately reduced to the amine. youtube.com
A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial ketone but are reactive towards the intermediate iminium ion. masterorganicchemistry.comyoutube.com This selectivity allows for efficient conversion in a single reaction vessel. youtube.com Other reducing systems, such as nickel nanoparticles with isopropanol, have also been reported for reductive aminations. organic-chemistry.org
| Reducing Agent | Amine Source | Typical Solvent | Key Features | Reference |
|---|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium Acetate | Methanol (B129727) (MeOH) | Selective for iminium ions over ketones. | masterorganicchemistry.comyoutube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia/Ammonium Acetate | 1,2-Dichloroethane (DCE) | Mild and selective; tolerates acid-sensitive groups. | organic-chemistry.org |
| α-Picoline-borane | Amines | MeOH, H₂O, or neat | Effective under various conditions, including in water. | organic-chemistry.org |
| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Ammonia | Ethanol/Methanol | Catalytic hydrogenation approach. | youtube.com |
Multi-Step Conversions via Indanol Intermediates
An alternative, multi-step route proceeds through a 4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol intermediate. This pathway begins with the reduction of the ketone precursor to the corresponding alcohol. This reduction can be accomplished using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The regioselective hydrogenation of related indanediones to hydroxy-indanones has also been documented. abo.fi
Once the indanol is formed, the hydroxyl group must be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Subsequent reaction with an amine source, like ammonia or an azide (B81097) followed by reduction, would yield the desired primary amine. For instance, electron-rich benzylic alcohols, which would include the 4,6-dimethoxy-1-indanol, can be dehydrated to the corresponding indene (B144670) under acidic conditions, which could then potentially be further functionalized. mtu.edu However, this pathway is generally less direct than reductive amination or oxime reduction.
Enantioselective Synthesis of Chiral 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
The creation of a single, desired stereoisomer from a prochiral or racemic precursor is a significant challenge in organic synthesis. For this compound, several powerful techniques have been developed to install the chiral center at the C1 position with high fidelity.
Asymmetric Hydrogenation Catalysis for 1-Indanone Oximes
One of the most direct and atom-economical methods for producing chiral amines is the asymmetric hydrogenation of imines or their derivatives, such as oximes. acs.org This approach involves the conversion of the prochiral 4,6-dimethoxy-1-indanone into its corresponding oxime, followed by hydrogenation using a chiral catalyst to yield the target amine.
The success of this transformation hinges on the catalyst, typically a transition metal complexed with a chiral ligand. Iridium, rhodium, and palladium-based catalysts have demonstrated high efficacy in the asymmetric hydrogenation of various imines and their derivatives. researchgate.netacs.orgnih.gov For instance, iridium complexes with N,P-ligands have been used for the asymmetric hydrogenation of enimines, achieving high yields and enantioselectivities (up to 99% ee) by selectively reducing the C=C bond without affecting the C=N bond. nih.gov Similarly, nickel-catalyzed asymmetric hydrogenation of oximes has been reported to produce chiral hydroxylamines with yields and enantiomeric excesses up to 99%. researchgate.net
A common strategy involves the use of ligands from the BINAP family or its derivatives, which create a rigid chiral environment around the metal center, guiding the hydrogen molecule to one face of the substrate. The reaction typically proceeds under a hydrogen atmosphere, with the specific pressure and temperature optimized for the substrate and catalyst system. While direct examples for 4,6-dimethoxy-1-indanone oxime are not extensively published, analogous hydrogenations of tetralones and other cyclic ketones suggest that high enantioselectivity is achievable. dicp.ac.cn
Table 1: Representative Catalysts in Asymmetric Hydrogenation of Imines/Ketones
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ir/(S,S)-f-Binaphane | N-Alkyl Imines | Up to 90% | rsc.org |
| Rh/DuanPhos | N-Acylated β-Enamine Ester | 99% | okayama-u.ac.jp |
| Pd(OAc)₂/Ligand | N-Tosylimines | High | researchgate.net |
Dynamic Kinetic Resolution Approaches
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. wikipedia.org This method is particularly well-suited for the synthesis of chiral amines like this compound from its racemic form.
DKR combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. wikipedia.org For primary amines, this typically involves a dual-catalyst system:
A Racemization Catalyst: A metal complex, often based on palladium or ruthenium, facilitates the rapid interconversion of the (R)- and (S)-enantiomers of the amine. nih.govnih.gov
An Enantioselective Catalyst: A lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym-435), selectively acylates one of the enantiomers. nih.gov
In a typical DKR of a racemic amine, the lipase will selectively acylate the (R)-enantiomer, for example. As the (R)-enantiomer is consumed, the ruthenium catalyst rapidly converts the remaining (S)-enantiomer into the (R)-enantiomer, which can then be acylated. This process continues until, theoretically, 100% of the racemic amine is converted into the single, acylated (R)-enantiomer. The final step is the hydrolysis of the amide to yield the desired enantiopure amine. The efficiency of the DKR process relies on the racemization rate being equal to or faster than the rate of the selective enzymatic reaction.
Chiral Auxiliary-Mediated Stereocontrol
Another established method for asymmetric synthesis involves the use of a chiral auxiliary. This technique involves covalently attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product.
For the synthesis of chiral indane amines, auxiliaries such as those derived from cis-1-aminoindan-2-ol or pseudoephenamine are effective. nih.govnih.gov For example, a prochiral indanone could be condensed with a chiral sulfinamide (Ellman's auxiliary) to form a chiral N-sulfinylketimine. osi.lv The sulfinyl group then sterically directs the diastereoselective reduction of the imine bond. The choice of reducing agent is critical for achieving high diastereoselectivity. Following reduction, the sulfinyl auxiliary can be removed under acidic conditions to afford the chiral primary amine.
Pseudoephenamine has emerged as a practical chiral auxiliary that exhibits excellent stereocontrol, particularly in alkylation reactions to form quaternary carbon centers, and its derivatives often have a high propensity to be crystalline, which aids in purification. nih.govharvard.edu
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) / ee | Reference |
|---|---|---|---|
| Pseudoephenamine | Alkylation | 98:2 to ≥99:1 dr | nih.gov |
| cis-1-Aminoindan-2-ol | Aldol Condensation | >99% de | nih.gov |
| N-Acyloxazolidinone | Diels-Alder Reaction | High (Exo product not observed) | harvard.edu |
Phase-Transfer Catalysis in Enantioselective Indanone Functionalization
Phase-transfer catalysis (PTC) is a valuable methodology for reactions involving reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). nih.gov In asymmetric PTC, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, is used to shuttle one of the reactants across the phase boundary, creating a chiral ion pair that influences the stereochemical outcome of the reaction. thieme-connect.comnih.gov
A landmark application of this technology was the enantioselective alkylation of an indanone derivative for the synthesis of the drug (+)-indacrinone. thieme-connect.comacs.org In this process, the indanone is deprotonated by a strong base (e.g., 50% NaOH) in the aqueous phase to form an enolate. The chiral phase-transfer catalyst forms a lipophilic ion pair with this enolate and transports it into the organic phase, where it reacts with an alkylating agent. The steric and electronic properties of the chiral catalyst effectively shield one face of the enolate, leading to a highly enantioselective alkylation. thieme-connect.com This strategy could be applied to the α-functionalization of 4,6-dimethoxy-1-indanone before its conversion to the amine. Reaction parameters such as solvent polarity, temperature, and catalyst structure are critical for achieving high enantiomeric excess. thieme-connect.com
Methodological Advancements in Industrial Synthesis of Indane Amines
Scaling up a synthetic route from the laboratory bench to industrial production presents numerous challenges, including cost, efficiency, safety, and sustainability. The optimization of reaction parameters is crucial for developing a viable industrial process.
Optimization of Reaction Parameters for Process Efficiency
For industrial-scale production of chiral amines via asymmetric hydrogenation, process optimization is key. This involves fine-tuning various parameters to maximize catalyst turnover number (TON) and turnover frequency (TOF) while maintaining high enantioselectivity. okayama-u.ac.jp Key parameters include:
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst (e.g., rhodium, iridium) is a primary economic driver. High substrate-to-catalyst ratios (s/c) are desirable. okayama-u.ac.jp
Hydrogen Pressure and Temperature: These parameters affect reaction rates and, in some cases, selectivity. They must be carefully balanced to ensure efficient conversion without promoting side reactions or catalyst degradation.
Solvent: The choice of solvent can significantly impact both the activity and enantioselectivity of the catalyst.
Substrate Modification: Sometimes, modifying the substrate itself, for instance by using an N-acylated enamine instead of a simple imine, can prevent catalyst inhibition by the amine product and lead to much higher efficiency. okayama-u.ac.jp
In the context of phase-transfer catalysis, parameters such as the concentration of the base, the choice of organic solvent (nonpolar solvents are often preferred), reaction temperature, and the structure of the catalyst itself are all levers that can be adjusted to improve yield and enantioselectivity. thieme-connect.com The development of industrial processes for chiral amines often involves a multi-parameter optimization to find the most cost-effective and robust conditions for large-scale manufacturing. nih.gov
Application of Continuous Flow and Automated Synthesis Technologies
The adoption of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals and active pharmaceutical ingredients (APIs). These technologies offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. While specific literature on the continuous flow or automated synthesis of this compound is not extensively available, the principles and methodologies established for structurally similar compounds, such as other substituted indanamines and phenethylamines, provide a clear blueprint for its potential synthesis using these advanced techniques.
Continuous flow systems, by their nature, allow for the seamless integration of multiple reaction steps into a single, uninterrupted process, often referred to as a telescoped synthesis. whiterose.ac.uk This approach minimizes manual handling and the isolation of intermediates, which can be unstable or hazardous. For the synthesis of this compound, a key transformation is the reductive amination of the corresponding ketone, 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
In a continuous flow setup, a solution of the indanone and an ammonia source could be pumped through a heated reactor coil or a packed-bed reactor containing a catalyst. The use of immobilized catalysts in packed-bed reactors is particularly advantageous as it simplifies purification and allows for catalyst recycling, contributing to a more sustainable and cost-effective process. nih.gov Various catalysts, both chemical and biological, have been successfully employed in continuous flow for the synthesis of chiral amines. rsc.org
Automated synthesis platforms can further enhance the efficiency of this process by enabling high-throughput experimentation to rapidly screen and optimize reaction conditions. nih.gov Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be systematically varied to identify the optimal conditions for the synthesis of this compound with high yield and purity.
The following table illustrates hypothetical, yet plausible, parameters for the continuous flow reductive amination of an indanone to the corresponding amine, based on established methodologies for similar transformations.
| Parameter | Condition | Rationale/Expected Outcome |
|---|---|---|
| Starting Material | 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one | The ketone precursor to the target amine. |
| Amine Source | Ammonia in a suitable solvent (e.g., Methanol) | Provides the amino group for the reductive amination. |
| Catalyst | Immobilized Nickel or Palladium-based catalyst | Heterogeneous catalyst for efficient reduction in a packed-bed reactor. |
| Reducing Agent | Hydrogen gas (H2) | A clean and efficient reducing agent for the imine intermediate. |
| Flow Rate | 0.5 - 2.0 mL/min | Controls the residence time in the reactor. |
| Temperature | 50 - 150 °C | Optimized to balance reaction rate and catalyst stability. |
| Pressure | 10 - 100 bar | Maintains reagents in the liquid phase and enhances H2 solubility. |
| Residence Time | 5 - 30 minutes | The time the reaction mixture spends in the catalytic zone. |
| Expected Yield | >85% | Based on similar continuous flow reductive amination processes. researchgate.net |
The integration of process analytical technology (PAT) into these automated systems allows for real-time monitoring of the reaction, ensuring consistent product quality and enabling rapid intervention if deviations from the optimal parameters occur. aiche.org This level of control is difficult to achieve in traditional batch synthesis.
Structural Exploration and Analog Design Based on the 4,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine Scaffold
Systematic Variation of Ring Substituents
The placement of the two methoxy (B1213986) groups on the aromatic ring of the 2,3-dihydro-1H-inden-1-amine scaffold is a critical determinant of the molecule's electronic properties and, consequently, its reactivity and biological activity. While the 4,6-dimethoxy substitution pattern is a key feature, the synthesis and properties of other positional isomers, such as the 5,6- and 4,7-dimethoxy analogs, provide valuable insights. The starting materials for these syntheses are often the corresponding dimethoxy-substituted indanones. For instance, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a commercially available precursor that can be converted to the corresponding 1-amine. nih.govnih.govbldpharm.com Similarly, 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one can serve as a starting point for the 4,7-dimethoxy isomer.
Studies on related methoxy-substituted aromatic compounds have demonstrated the significant impact of the methoxy group's position. For example, in methoxyindoles, the position of the methoxy group influences the stability of different conformers and the molecule's photochemistry. researchgate.net In the context of metal complexes with methoxyphenylporphyrins, the position of the methoxy group (meta vs. para) affects the binding preferences and self-organization properties of the molecules. researchgate.net For instance, the meta-methoxy group has been shown to have a preferential binding ability in certain contexts due to its influence on the Mulliken charge distribution. researchgate.net These findings suggest that the reactivity and interaction of dimethoxy-indanamine isomers with biological targets would be distinct. For example, the accessibility of the lone pairs of the methoxy oxygen atoms for hydrogen bonding can vary between isomers, which could lead to different binding affinities with enzymes or receptors.
The synthesis of different positional isomers can be achieved through established routes, often starting from appropriately substituted benzaldehydes or phenylpropionic acids, which are then cyclized to form the indanone core. The subsequent conversion of the ketone to the amine can be accomplished via reductive amination or through the formation of an oxime followed by reduction. google.com
Table 1: Comparison of Methoxy Positional Isomers in Related Aromatic Systems
| Compound Class | Positional Isomers | Observed Impact of Methoxy Group Position |
| Methoxyindoles | 4-, 5-, and 6-methoxy | Influences conformer stability and photochemistry researchgate.net |
| Methoxyphenylporphyrins | meta- and para-methoxy | Affects binding preferences and self-organization researchgate.net |
| Methoxyamphetamines | 3- and 4-methoxy | Alters the balance of monoamine release wikipedia.org |
The introduction of alkyl or aryl substituents onto the indane ring of 4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine provides another avenue for modulating its properties. These substitutions can impact the molecule's lipophilicity, steric profile, and electronic characteristics.
A notable example of an alkyl-substituted analog is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, the synthesis of which has been described starting from 2-aminoindan. researchgate.net This multi-step synthesis involves the protection of the amine group followed by sequential regioselective Friedel-Crafts acetylations to introduce the ethyl groups at the 5 and 6 positions. researchgate.net Subsequent hydrogenation of the acetyl groups yields the diethyl derivative. researchgate.net This synthetic strategy highlights a viable method for introducing alkyl groups onto the aromatic portion of the indane ring system. While this example pertains to the 2-aminoindan, similar synthetic approaches could be envisioned for the 1-aminoindan (B1206342) scaffold.
Aryl substitutions on the indane ring can introduce additional steric bulk and potential for pi-pi stacking interactions with biological targets. The synthesis of such derivatives could be achieved through cross-coupling reactions, such as Suzuki or Heck couplings, on a halogenated indane precursor. For instance, 4-bromo-6,7-dimethoxy-2,3-dihydro-1H-inden-1-one is a known compound that could potentially serve as a handle for introducing an aryl group at the 4-position prior to the formation of the amine. bldpharm.com
The addition of substituents can also be directed to the aliphatic part of the indane ring. For instance, methylation at the 2-position has been reported in related indanamine structures. nih.gov
Table 2: Examples of Substituted Indane Derivatives and Synthetic Strategies
| Substituent | Position | Parent Scaffold | Synthetic Strategy Highlighted |
| Diethyl | 5, 6 | 2,3-dihydro-1H-inden-2-amine | Friedel-Crafts acetylation followed by hydrogenation researchgate.net |
| Bromo | 4 | 6,7-dimethoxy-2,3-dihydro-1H-inden-1-one | Potential handle for aryl group introduction via cross-coupling bldpharm.com |
| Methyl | 2 | 2,3-dihydro-1H-inden-1-amine |
Design and Synthesis of Hybrid Molecules Incorporating the Indane Amine Motif
The conjugation of the this compound scaffold with cyclic amine moieties like piperidine (B6355638) and piperazine (B1678402) can lead to hybrid molecules with novel pharmacological profiles. These heterocyclic rings can act as linkers to other pharmacophores or interact with specific binding pockets in target proteins.
The synthesis of such conjugates can be approached in several ways. One common method is reductive amination, where the indanone precursor is reacted with an amino-piperidine or amino-piperazine derivative in the presence of a reducing agent. Alternatively, the 1-aminoindane can be alkylated with a suitably functionalized piperidine or piperazine ring.
While direct literature on the synthesis of this compound-piperidine/piperazine conjugates is limited, related structures demonstrate the feasibility of this approach. For example, 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is a known compound, indicating that a piperidine moiety can be tethered to the indane core. bldpharm.com Another related compound, 5,6-dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one, further supports the chemical tractability of such conjugations.
In the realm of piperazine conjugates, synthetic methods for producing N-arylpiperazines are well-established. For instance, the synthesis of 1-(4,6-dimethoxy-2-pyrimidinyl)piperazine has been described, involving the reaction of a chloropyrimidine with piperazine. This suggests that a similar nucleophilic substitution reaction could be employed to link the indane amine scaffold to a piperazine ring, potentially through a linker. The design of such hybrid molecules often aims to combine the pharmacophoric features of both the indane amine and the heterocyclic moiety.
Fusing a heterocyclic ring to the indane amine scaffold or creating a bridged system can significantly alter the molecule's three-dimensional shape, rigidity, and physicochemical properties. These modifications can lead to enhanced binding affinity and selectivity for biological targets.
The synthesis of fused heterocyclic systems often involves the cyclization of a suitably functionalized indane derivative. For example, indan-1,3-dione, a related precursor, has been used to synthesize a variety of fused heterocycles, including indenopyrazoles and indenoazines. nih.gov In one approach, the reaction of indan-1,3-dione with various reagents can lead to the formation of spiro-imidazo pyridine-indene derivatives. nih.gov These examples demonstrate that the indane skeleton is amenable to the construction of fused ring systems.
The synthesis of bridged heterocyclic derivatives presents a greater synthetic challenge but offers access to unique and conformationally constrained structures. General methods for the synthesis of bridged heterocycles, such as those involving ring-closing metathesis, have been developed. nih.gov For instance, an Iridium(I)-catalyzed bis-amination followed by ring-closing metathesis has been used to create bridged heterocyclic systems. nih.gov While not yet applied to the this compound scaffold, such advanced synthetic strategies could potentially be adapted to create novel bridged analogs. Another approach to N-bridged heterobicyclic compounds involves the oxidation of aldimine or hydrazone derivatives of N-heterocyclic compounds with copper(II) ions. google.com
Stereochemical Considerations in Derivative Synthesis
The 1-amino group of this compound is located at a chiral center. Consequently, the synthesis of this compound and its derivatives must address the issue of stereochemistry. The biological activity of the two enantiomers, (R)- and (S)-, can differ significantly, making the development of stereoselective syntheses or the resolution of racemic mixtures a crucial aspect of drug design.
The importance of stereochemistry is underscored by the commercial availability of the enantiomerically pure (R)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. bldpharm.com This indicates that for certain applications, the (R)-enantiomer is the desired stereoisomer.
The synthesis of enantiomerically pure indanamines can be achieved through several strategies. One common method is the resolution of a racemic mixture. For example, a patent describing the preparation of 2,3-dihydro-1H-inden-1-amine derivatives details a process for resolving the racemic amine using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com
When synthesizing derivatives of this compound, it is essential to consider how the reaction conditions might affect the stereochemical integrity of the chiral center. Reactions that proceed via an SN1-type mechanism or involve the formation of a planar intermediate could lead to racemization. Therefore, reaction conditions that favor an SN2-type mechanism with inversion of configuration, or that otherwise preserve the existing stereochemistry, are generally preferred.
Diastereoselective and Enantioselective Derivatization
The synthesis of enantiomerically pure or enriched derivatives of this compound can be achieved through several strategic approaches, primarily involving diastereoselective reactions with chiral auxiliaries or enantioselective catalytic processes.
Diastereoselective Synthesis Using Chiral Auxiliaries
A common and effective method for introducing chirality is the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a subsequent reaction. For primary amines like this compound, this often involves the formation of an imine or an amide with a chiral reagent.
Another widely used chiral auxiliary is Ellman's tert-butanesulfinamide. nih.gov Reaction of 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one with (R)- or (S)-tert-butanesulfinamide would yield the corresponding N-sulfinyl-ketimine. Diastereoselective reduction of this intermediate, for instance with reducing agents like sodium borohydride (B1222165), typically proceeds with high stereocontrol, affording the desired N-sulfinyl-amine. The sulfinyl group can then be readily cleaved under acidic conditions to provide the free chiral amine. This method is known for its broad applicability and high diastereoselectivities in the synthesis of various chiral amines. nih.gov
Enantioselective Catalysis
Enantioselective catalysis offers a more atom-economical approach to chiral amine synthesis, avoiding the need for stoichiometric amounts of a chiral auxiliary. Asymmetric hydrogenation of prochiral enamines or imines derived from 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a powerful strategy. thieme-connect.de This typically involves the use of a transition metal catalyst, such as rhodium or iridium, complexed with a chiral phosphine (B1218219) ligand. The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.
Enzymatic resolutions also represent a potent method for obtaining enantiomerically pure amines. Lipases, for instance, can catalyze the enantioselective acylation of a racemic amine in an organic solvent. rsc.orgyoutube.comnih.gov This process, known as kinetic resolution, results in the formation of an acylated amine and the unreacted amine, which are enantiomerically enriched and can be separated. For example, a racemic mixture of a 1-aminoindane derivative can be subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the slower-reacting enantiomer. youtube.com
The following table summarizes representative chiral derivatizing agents that could be employed for the diastereoselective synthesis of derivatives of this compound.
| Chiral Derivatizing Agent/Method | Intermediate Formed | Typical Subsequent Reaction | Key Features |
|---|---|---|---|
| (R)- or (S)-Phenylglycine Amide | Chiral Ketimine | Diastereoselective Reduction | High diastereoselectivity, auxiliary removable under non-reductive conditions. yakhak.org |
| (R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | N-tert-Butanesulfinyl Ketimine | Diastereoselective Reduction | Broad substrate scope, high yields, and excellent stereocontrol. nih.gov |
| Chiral Phosphine Ligands (e.g., BINAP) with Transition Metals (e.g., Ru, Ir) | Enamine or Imine Substrate | Enantioselective Hydrogenation | Atom-economical, high enantioselectivities achievable. thieme-connect.de |
| Lipases (e.g., Candida antarctica Lipase (B570770) B) | Racemic Amine | Enantioselective Acylation | Mild reaction conditions, high enantiomeric excess (ee) for one enantiomer. rsc.orgyoutube.com |
| (S)-α-Methoxybenzyl isocyanate | Diastereomeric Urea Derivatives | Direct Separation | Good for derivatization of primary amines for subsequent separation. sigmaaldrich.com |
Chiral Separation Techniques for Indane Amine Derivatives
Once a racemic or diastereomeric mixture of this compound derivatives is synthesized, efficient separation of the stereoisomers is crucial. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful techniques for this purpose, often employing chiral stationary phases (CSPs).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely used due to their broad applicability. yakhak.org For primary amines like the derivatives of this compound, these CSPs can offer excellent enantioselectivity. The separation mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric effects between the analyte and the chiral selector.
In some cases, derivatization of the amine with a suitable achiral or chiral reagent can enhance the separation. For instance, derivatizing the amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) not only improves detectability but can also influence the chiral recognition on the CSP. yakhak.org
The formation of diastereomeric derivatives by reacting the racemic amine with a chiral derivatizing agent is another effective strategy. The resulting diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase. Common chiral derivatizing agents for primary amines include Mosher's acid chloride, (R)-(-)- or (S)-(+)-α-methylbenzyl isocyanate, and various chiral chloroformates.
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. youtube.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar organic co-solvent (modifier) such as methanol (B129727) or ethanol.
Similar to HPLC, a wide range of chiral stationary phases are available for SFC. Polysaccharide-based CSPs are also highly effective in SFC for resolving enantiomers of primary amines and their derivatives. youtube.com The conditions for SFC, including the choice of co-solvent, additives (acidic or basic), backpressure, and temperature, can be optimized to achieve baseline separation of the enantiomers.
The following table provides a summary of chiral separation techniques and conditions that are generally applicable to the resolution of enantiomers of indane amine derivatives.
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Detection | Applicability |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD-H) | Normal Phase: Heptane/Alcohol; Polar Organic: Acetonitrile/Alcohol with additives (e.g., TFA, DEA) | UV, Fluorescence (after derivatization) | Broadly applicable for underivatized and derivatized primary amines. yakhak.org |
| Chiral HPLC (Indirect) | Achiral (e.g., C18) | Standard reversed-phase or normal-phase eluents | UV, MS | Separation of diastereomeric derivatives formed with a chiral derivatizing agent. |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak® series) | CO₂ with alcohol modifier (e.g., Methanol, Ethanol) and additives | UV, MS | Fast and green alternative to HPLC for both analytical and preparative separations. youtube.com |
| Chiral SFC | Cyclofructan-based (e.g., Larihc® CF6-P) | CO₂ with alcohol modifier and acidic/basic additives | UV, MS | Particularly effective for the separation of primary amines. |
Computational and Mechanistic Investigations in 4,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine Chemistry
Theoretical Characterization of Molecular Structure and Reactivity
While general principles of quantum chemistry and computational modeling are broadly applicable, specific data from these analyses for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine are not present in the surveyed literature.
Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)
No published studies were identified that specifically detail the electronic structure of this compound using Density Functional Theory (DFT) or other quantum chemical methods. Such an analysis would theoretically provide insights into its molecular orbitals, electron density distribution, and reactivity indices.
Conformational Analysis and Energy Landscapes
There is no available research detailing the conformational analysis or the potential energy landscapes of this compound. This type of study would be crucial for understanding the molecule's three-dimensional structure and the relative stability of its different spatial arrangements.
Reaction Pathway Modeling and Transition State Characterization
The modeling of reaction pathways and the characterization of transition states for chemical reactions involving this compound have not been reported in the scientific literature. These computational investigations are essential for elucidating reaction mechanisms at a molecular level.
Mechanistic Studies of Chemical Transformations
Experimental and computational studies aimed at understanding the mechanisms of chemical transformations involving this compound are not documented in the available resources.
Kinetic Modeling of Complex Reaction Systems (e.g., Hydrogenation Kinetics)
No specific data on the kinetic modeling of reactions, such as hydrogenation, for this compound could be located. Kinetic studies are fundamental to understanding reaction rates and optimizing reaction conditions.
Q & A
Q. What are the established synthetic routes for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine, and what are their respective yields and challenges?
The synthesis of dihydroindenamine derivatives typically involves multi-step reactions, including cyclization, substitution, and reduction. For example, a related compound, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, was synthesized via a one-pot, multi-component reaction involving refluxing ethanol with aldehyde and ketone precursors . Adapting this method, researchers could employ similar conditions (e.g., reflux at 80–100°C for 6–12 hours) with guanidine derivatives and methoxy-substituted indene precursors. Key challenges include controlling regioselectivity in methoxy group placement and minimizing side reactions. Yields for analogous compounds range from 50–70%, heavily dependent on catalyst choice (e.g., acid/base catalysts) and solvent purity.
Q. How can researchers optimize the purity of this compound during synthesis?
Purity optimization requires rigorous post-synthesis purification. Techniques include:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate polar byproducts.
- Recrystallization : Solvent selection (e.g., ethanol or dichloromethane) is critical for removing unreacted precursors .
- Analytical monitoring : Employ TLC or HPLC to track reaction progress and identify impurities. For hygroscopic or oxygen-sensitive intermediates, inert atmosphere handling (e.g., nitrogen glovebox) is recommended .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm indicate methoxy (-OCH₃) groups, while dihydroindenamine protons (C2, C3) resonate at δ 2.5–3.5 ppm. Aromatic protons in the indene ring appear at δ 6.5–7.5 ppm .
- ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm, and the amine-bearing carbon (C1) is typically δ 45–50 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₅NO₂: 194.12) and detect fragmentation patterns.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Molecular docking and density functional theory (DFT) simulations are key tools:
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, a related indene derivative showed a docking score of −7.0 kcal/mol with the androgen receptor, mediated by hydrophobic interactions with LEU704 and GLY708 residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices can identify reactive centers for functionalization .
Q. What strategies resolve conflicting data in thermodynamic stability studies of dihydroindenamine derivatives?
- Controlled replicates : Conduct three independent experiments under identical conditions (temperature, solvent) to assess reproducibility.
- Data cross-validation : Compare DSC (differential scanning calorimetry) results with computational Gibbs free energy calculations. For example, discrepancies between experimental melting points (e.g., 143–146°C in dihydroindenamine analogs ) and simulated values may indicate polymorphic forms or impurities.
- Statistical analysis : Apply ANOVA to evaluate significance of observed differences, particularly in enthalpy/entropy measurements .
Q. How can researchers design bioactivity assays for this compound derivatives?
- Antimicrobial assays :
- Cytotoxicity screening : Perform MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀/MIC ratio).
Methodological Considerations
Q. What factorial design parameters are critical for optimizing dihydroindenamine synthesis?
A 2³ factorial design can evaluate the impact of:
- Variables : Temperature (60°C vs. 100°C), catalyst concentration (0.1 M vs. 0.5 M), and reaction time (6 vs. 12 hours).
- Response metrics : Yield, purity, and reaction scalability.
Statistical tools like Minitab or Design-Expert can identify significant interactions (e.g., temperature-catalyst synergy) and optimize conditions .
Q. How do researchers validate molecular dynamics (MD) simulations for dihydroindenamine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
